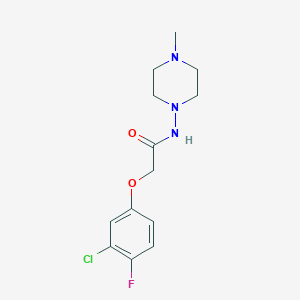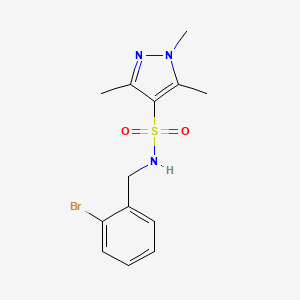![molecular formula C18H16F3N3O3 B4183969 1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4183969.png)
1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
説明
1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine, commonly known as NPB-TZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of piperazine derivatives and is characterized by its unique structure, which includes a nitrophenyl group and a trifluoromethylbenzoyl group attached to a piperazine ring.
科学的研究の応用
NPB-TZ has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main applications of NPB-TZ is its use as a fluorescent probe for the detection of zinc ions in biological samples. NPB-TZ has been shown to selectively bind to zinc ions and emit fluorescence upon binding, making it a useful tool for studying the role of zinc ions in biological processes.
作用機序
The mechanism of action of NPB-TZ is not fully understood, but it is believed to involve the binding of the molecule to zinc ions through the nitrophenyl and benzoyl groups. This binding results in a conformational change in the molecule, leading to the emission of fluorescence. The exact mechanism of fluorescence emission is still under investigation, but it is thought to involve an excited-state intramolecular proton transfer (ESIPT) process.
Biochemical and Physiological Effects:
NPB-TZ has been shown to have minimal cytotoxicity and low toxicity in animal studies, making it a promising candidate for use in biological systems. The molecule has been shown to selectively bind to zinc ions and emit fluorescence upon binding, allowing for the detection and quantification of zinc ions in biological samples. NPB-TZ has also been used to study the role of zinc ions in various biological processes, including synaptic transmission, neuronal development, and immune function.
実験室実験の利点と制限
One of the main advantages of NPB-TZ is its selectivity and sensitivity for zinc ions, making it a useful tool for studying the role of zinc ions in biological systems. The molecule is also relatively easy to synthesize and purify, making it accessible for use in various research labs. However, one of the limitations of NPB-TZ is its limited solubility in aqueous solutions, which can make it difficult to use in certain biological assays.
将来の方向性
There are several future directions for the study of NPB-TZ, including the development of new fluorescent probes based on the structure of NPB-TZ for the detection of other metal ions. The mechanism of action of NPB-TZ is still not fully understood, and further studies are needed to elucidate the exact mechanism of fluorescence emission. Additionally, the potential applications of NPB-TZ in medicinal chemistry and drug discovery are still being explored, and further research is needed to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, NPB-TZ is a unique and promising molecule that has been widely studied for its potential applications in scientific research. The molecule's selectivity and sensitivity for zinc ions make it a useful tool for studying the role of zinc ions in biological systems. The synthesis of NPB-TZ is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product. Further research is needed to fully understand the mechanism of action of NPB-TZ and to explore its potential applications in medicinal chemistry and drug discovery.
特性
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)14-3-1-2-13(12-14)17(25)23-10-8-22(9-11-23)15-4-6-16(7-5-15)24(26)27/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNREMAZOYJOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4183915.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183922.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4183941.png)
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4183944.png)

![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide](/img/structure/B4183963.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)propanamide](/img/structure/B4183974.png)

![2-[(2-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4183999.png)